molecular formula C10H11F3OS B1460205 ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane CAS No. 1640084-14-5

((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane

Cat. No.: B1460205
CAS No.: 1640084-14-5
M. Wt: 236.26 g/mol
InChI Key: VYAJORZDVDXTAC-UHFFFAOYSA-N
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Description

((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane: is an organic compound that contains sulfur and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane typically involves the reaction of 2-phenylpropan-2-ol with a trifluoromethylthiolating reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane is used as a reagent in organic synthesis for introducing trifluoromethylthio groups into molecules, which can enhance their chemical properties.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound’s unique chemical properties make it a candidate for developing new pharmaceuticals with improved efficacy and safety profiles.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane involves its interaction with molecular targets through its trifluoromethylthio group. This group can form strong interactions with various biological molecules, influencing their activity and function. The compound can modulate specific pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • (Trifluoromethylthio)phthalimide
  • ((2-(2-Iodophenyl)propan-2-yl)oxy)(trifluoromethyl)sulfane
  • Billard’s trifluoromethyl sulfenamides

Uniqueness: ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trifluoromethylthio group provides high lipophilicity and strong electron-withdrawing effects, making it a valuable reagent in various applications .

Properties

IUPAC Name

2-(trifluoromethylsulfanyloxy)propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3OS/c1-9(2,14-15-10(11,12)13)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAJORZDVDXTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OSC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane
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((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane
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((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane
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((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane

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